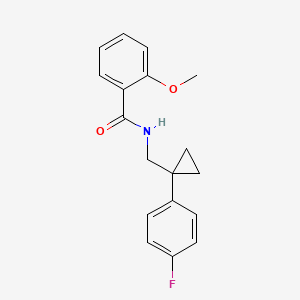
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine, also known as JNJ-31020028, is a novel selective serotonin 2C (5-HT2C) receptor agonist. It has been studied for its potential use in the treatment of obesity and related metabolic disorders.
Mechanism of Action
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine is a selective agonist of 5-HT2C receptors, which are predominantly expressed in the brain. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which regulate appetite, satiety, and energy expenditure. (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been shown to increase the activity of pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are involved in the regulation of food intake and energy balance.
Biochemical and Physiological Effects:
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been shown to reduce food intake and body weight gain in animal models. It also improves glucose metabolism and insulin sensitivity in obese and diabetic animals. These effects are believed to be mediated through its selective activation of 5-HT2C receptors in the brain. (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has also been shown to increase thermogenesis and energy expenditure in brown adipose tissue, which may contribute to its anti-obesity effects.
Advantages and Limitations for Lab Experiments
One advantage of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine is its selectivity for 5-HT2C receptors, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation is its relatively low potency compared to other 5-HT2C receptor agonists, which may limit its efficacy in clinical settings.
Future Directions
For the study of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine include further preclinical studies to elucidate its mechanism of action and potential therapeutic applications. Clinical trials are also needed to evaluate its safety and efficacy in humans. Other potential future directions include the development of more potent and selective 5-HT2C receptor agonists, as well as the investigation of combination therapies with other anti-obesity drugs.
Synthesis Methods
The synthesis of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine involves a multistep process starting from commercially available starting materials. The key step involves the coupling of 4-methylpyrimidin-2-amine with (1R,2R)-1-amino-2-cyclopentanone to form the desired product. The final compound is obtained after purification and characterization by various spectroscopic techniques.
Scientific Research Applications
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. Preclinical studies have shown that it reduces food intake and body weight gain in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals. These effects are believed to be mediated through its selective activation of 5-HT2C receptors in the brain.
properties
IUPAC Name |
(1R,2R)-2-(4-methylpyrimidin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-6-12-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSONCDXBMBGP-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2564408.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564412.png)
![{1-[4-(2-Chlorophenoxy)butyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2564413.png)



![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2564419.png)




